molecular formula C10H11BrO3 B1330659 2-(4-Bromophenoxy)-2-methylpropanoic acid CAS No. 7472-69-7

2-(4-Bromophenoxy)-2-methylpropanoic acid

Cat. No. B1330659
M. Wt: 259.1 g/mol
InChI Key: NRDUHXQTTOHIJX-UHFFFAOYSA-N
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Patent
US07705023B2

Procedure details

The sub-title compound was prepared by reduction of 2-(4-bromophenoxy)-2-methylpropanoic acid (2 g, 7.7 mmol) with BH3×THF (1M, 27.0 mmol, 27.0 mL) in accordance with the procedure described in Example 29(b). Distillation under reduced pressure gave the sub-title compound (1.60 g, 85%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8](O)=[O:9])=[CH:4][CH:3]=1.C1COCC1>>[Br:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:11])([CH3:12])[CH2:8][OH:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(OC(C(=O)O)(C)C)C=C1
Name
Quantity
27 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OC(CO)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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